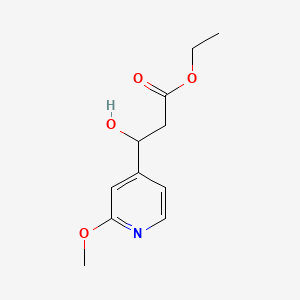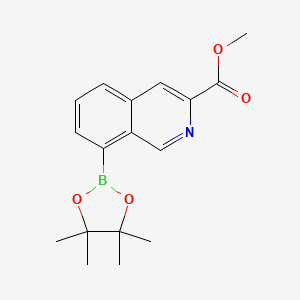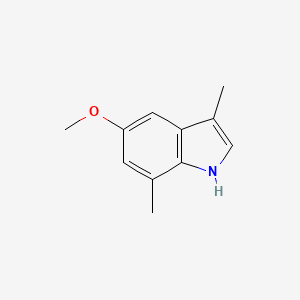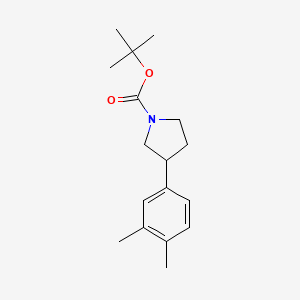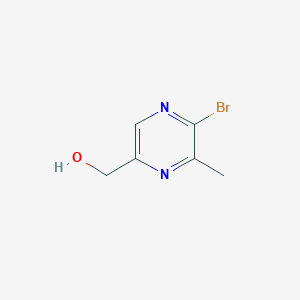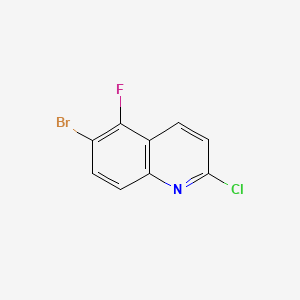
6-Bromo-2-chloro-5-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-5-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of halogen atoms such as bromine, chlorine, and fluorine into the quinoline structure can significantly enhance its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-5-fluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized and scalable synthetic routes. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chloro-5-fluoroquinoline can undergo various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions:
Halogenating Agents: For introducing halogen atoms.
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can produce various substituted quinoline derivatives with potential biological activities .
Scientific Research Applications
6-Bromo-2-chloro-5-fluoroquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a component in liquid crystals
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-5-fluoroquinoline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt essential biological processes, leading to the desired therapeutic effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 6-Bromo-2-chloro-3-chloromethylquinoline
- 6-Bromo-2-chloro-7-fluoroquinoline
- 6-Fluoro-2-cyanoquinoline
Comparison: Compared to other similar compounds, 6-Bromo-2-chloro-5-fluoroquinoline exhibits unique properties due to the specific arrangement of halogen atomsFor example, the presence of fluorine can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C9H4BrClFN |
|---|---|
Molecular Weight |
260.49 g/mol |
IUPAC Name |
6-bromo-2-chloro-5-fluoroquinoline |
InChI |
InChI=1S/C9H4BrClFN/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H |
InChI Key |
IENLDOXSKRDWJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)Br)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681404.png)
![Methyl 2-(Bromomethyl)-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13681412.png)

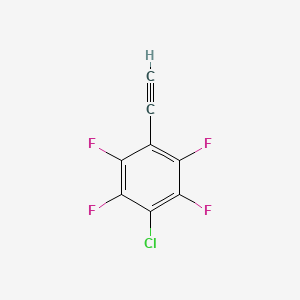
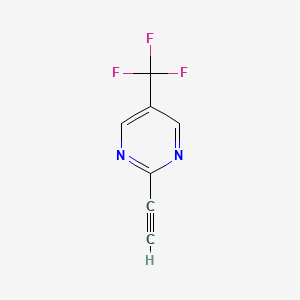
![6-Chloro-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13681438.png)

![(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol](/img/structure/B13681448.png)

